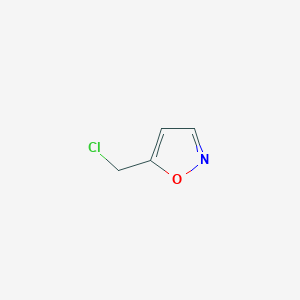

5-(Chloromethyl)isoxazole

Descripción

Propiedades

IUPAC Name |

5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMYKGUHKUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397439 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-33-0 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Chlorination of 5-(Hydroxymethyl)isoxazole Derivatives

One of the most common approaches to prepare 5-(chloromethyl)isoxazole involves the chlorination of 5-(hydroxymethyl)isoxazole or its derivatives. This method typically proceeds through the following steps:

Step 1: Formation of 5-(hydroxymethyl)isoxazole

Starting from substituted aromatic aldehydes, oximes are prepared by reaction with hydroxylamine under basic conditions (pH 8-9, adjusted by sodium hydroxide). These oximes then undergo cyclization in the presence of organic solvents and reagents such as dichloromethane, triethylamine, and N-chlorosuccinimide to yield 3-(substituted phenyl)isoxazol-5-yl)methanol derivatives.Step 2: Chlorination of the hydroxymethyl group

The hydroxymethyl group is converted to the chloromethyl group using chlorinating agents such as N-chlorosuccinimide or other chlorinating reagents under mild conditions. This step is crucial for obtaining the target this compound compound with high regioselectivity and yield.

- Mild reaction conditions

- High regioselectivity and yield

- Environmentally friendly with reduced catalyst use

Research Data:

A study reported successful synthesis of 5-(chloromethyl)-3-(substituted phenyl)isoxazole derivatives using sodium hydroxide-mediated oxime formation followed by chlorination, achieving strong regioselectivity and good yields with reduced catalyst usage.

Preparation via Chlorination of 5-Methylisoxazole-4-Formic Acid Derivatives

Another reported method involves the chlorination of 5-methylisoxazole-4-formic acid to form the corresponding acid chloride, which can be further transformed into this compound derivatives:

Step 1: Reaction of 5-methylisoxazole-4-formic acid with chlorinating agents

The acid is reacted with triphosgene in the presence of organic amine catalysts such as pyridine or triethylamine. The reaction is conducted in organic solvents like toluene, ethyl acetate, or methylene chloride at temperatures ranging from 0 to 60 °C for 1 to 20 hours.Step 2: Isolation of 5-methylisoxazole-4-formyl chloride

After completion, insolubles are removed by filtration, and the solvent is evaporated to yield the acid chloride intermediate.Step 3: Conversion to this compound derivatives

The acid chloride intermediate can be further reacted with amines or other nucleophiles to obtain functionalized isoxazole derivatives, including chloromethyl-substituted compounds.

Reaction Conditions and Ratios:

| Reagent | Molar Ratio (relative to acid) | Notes |

|---|---|---|

| Triphosgene (chlorinating agent) | 0.4 - 0.8 | Dissolved in organic solvent |

| Organic amine catalyst | 0.8 - 1.0 | Pyridine or triethylamine |

| Organic solvent | 5 - 7 mL per gram of acid | Toluene, ethyl acetate, or methylene chloride |

| Temperature | 0 - 60 °C | Stirring for 1-20 hours |

Asymmetric Synthesis and Functionalization Approaches

Recent advances include asymmetric synthesis routes for functionalized isoxazoline and isoxazole derivatives bearing chloromethyl groups:

Oxidation of hydroxylaminoalkyl furans followed by cyclization yields 5-(chloromethyl)-4,5-dihydroisoxazole derivatives with high stereoselectivity.

The use of oxidants such as sodium periodate in mixed solvent systems (ethyl acetate/acetonitrile/water) at room temperature facilitates the formation of chloromethyl-substituted isoxazoline carbaldehydes and carboxylates.

- Enables access to chiral chloromethyl isoxazole derivatives

- Mild reaction conditions with high selectivity

- Useful for preparing advanced intermediates in pharmaceutical synthesis

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

5-(Chloromethyl)isoxazole undergoes various types of chemical reactions, including substitution reactions. The compound can react with nucleophiles such as O-, N-, and S-nucleophiles, leading to the formation of various derivatives . Common reagents used in these reactions include hydroxylamine and α,β-unsaturated γ-chloro ketones . Major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications.

Aplicaciones Científicas De Investigación

Anticancer Applications

Numerous studies have highlighted the potential of 5-(chloromethyl)isoxazole derivatives as anticancer agents. For instance, various halogenated isoxazoles have been synthesized and evaluated for their ability to inhibit tumor cell proliferation.

Case Studies:

- Vitale et al. (2014) synthesized new isoxazoles as selective COX-1 inhibitors, demonstrating their potential in treating cancer and neurodegenerative diseases. The compound showed significantly improved selectivity and inhibitory activity against ovarian cancer cell lines compared to lead compounds .

- Shaw et al. (2012) explored N-phenyl-5-carboxamidyl isoxazoles for cytotoxic activity against colon tumor cells, identifying several promising candidates .

- Diana et al. (2010) reported the synthesis of isoxazoles with antiproliferative activity against various human tumor cell lines, indicating their potential as effective antitumor agents .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 26 | PC3 | 12 | 4.5 |

| Compound 27 | PNT1a | 54 | - |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that isoxazole derivatives exhibit significant antibacterial and antifungal activities.

Case Studies:

- RamaRao et al. (2011) synthesized 5-(heteroaryl)isoxazoles and evaluated their antibacterial activity against E. coli, S. aureus, and P. aeruginosa, finding notable efficacy .

- Gautam and Singh (2013) tested a series of isoxazoles against various bacterial strains, discovering that certain compounds displayed high activity due to increased lipid solubility from chlorinated aromatic rings .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | E. coli | Highly Active |

| Compound B | S. aureus | Moderate to High |

Anti-inflammatory Applications

Isoxazole derivatives are also being investigated for their anti-inflammatory properties. Research has shown that these compounds can reduce edema and inflammatory markers in animal models.

Case Studies:

- A study assessed the efficacy of various isoxazole compounds in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers .

- Another investigation focused on the synthesis of isoxazoles linked to anti-inflammatory agents, revealing promising results for chronic inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)isoxazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s .

Comparación Con Compuestos Similares

Key Properties

- CAS Number : 5301-02-0

- Molecular Formula: C₄H₄ClNO

- Synthesis : Typically synthesized via cyclization of substituted oximes in the presence of dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) .

- Applications : Demonstrated antibacterial and antifungal activity against E. coli, S. aureus, A. niger, and C. albicans .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Differentiators and Limitations

Reactivity :

- The chloromethyl group in this compound allows easier functionalization compared to trichloromethyl derivatives, which require harsher conditions .

- Phenyl-substituted isoxazoles (e.g., 5-methyl-3-phenylisoxazole) exhibit superior enzyme inhibition due to hydrophobic interactions with PTP1B .

Stability :

- 5-Trichloromethylisoxazole shows higher thermal stability but lower solubility in polar solvents compared to chloromethyl analogs .

Biological Efficacy :

- Antimicrobial activity of this compound is comparable to commercial standards, but its toxicity profile requires further optimization .

Actividad Biológica

5-(Chloromethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen. It has garnered considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H4ClN2O. The presence of the chloromethyl group at the 5-position of the isoxazole ring enhances its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C4H4ClN2O |

| Molecular Weight | 132.54 g/mol |

| CAS Number | 57777-33-0 |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution of the halogen atom. This interaction can influence multiple biochemical pathways, potentially leading to various cellular effects.

- Target Interactions : Isoxazole derivatives can bind to enzymes or receptors, altering their activity.

- Biochemical Pathways : These compounds may modulate pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole compounds can inhibit bacterial growth effectively.

- Case Study : A study evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .

Anticancer Activity

This compound has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis.

- Research Findings : A derivative of isoxazole was shown to significantly reduce cell viability in esophageal squamous cell carcinoma (ESCC) lines with IC50 values below 20 nmol/L . Another study highlighted its role in inhibiting androgen receptor signaling in prostate cancer cells .

Anti-inflammatory Activity

Isoxazoles have also been studied for their anti-inflammatory properties. Certain derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Data Table : Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Selectivity for COX-2 |

|---|---|---|

| 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-isoxazoline | 0.95 | High |

| This compound | TBD | TBD |

Research Findings

Recent studies have explored various synthetic routes for producing isoxazole derivatives and their biological evaluation:

- Synthesis Techniques : Innovative methods such as microwave irradiation have been employed to synthesize substituted isoxazoles efficiently .

- Biological Evaluation : Compounds were subjected to in vitro tests using human primary fibroblasts and nematodes (C. elegans) to assess their antioxidant and anti-aging properties .

Q & A

Q. What are the standard synthetic routes for 5-(chloromethyl)isoxazole derivatives, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted aromatic aldehydes with hydroxylamine to form oxime intermediates, followed by chlorination using reagents like N-chlorosuccinimide (NCS) in dichloromethane (DCM) . For example, substituted benzaldoximes are cyclized under basic conditions (e.g., triethylamine) to form (3-(substituted phenyl)isoxazol-5-yl)methanol, which is then chlorinated to yield 5-(chloromethyl) derivatives. Reaction optimization studies show that ultrasound irradiation reduces reaction times (4–5 hours vs. traditional methods) and improves yields (65–90%) by enhancing reagent interaction . Key variables include solvent choice (DCM for solubility), stoichiometry of NCS (1:1 molar ratio), and temperature control (room temperature for stability).

Q. How can researchers confirm the structural integrity of this compound derivatives experimentally?

Structural validation relies on multimodal characterization:

- FTIR : Identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .

- NMR : -NMR spectra reveal substituent positions (e.g., δ 4.65–4.78 ppm for chloromethyl protons) and aromatic proton environments .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 226.991 for 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole) .

- Elemental analysis : Validates purity (e.g., C = 52.66%, Cl = 31.09% for 4c) .

Q. What are the common chemical reactions involving the chloromethyl group in this compound?

The chloromethyl group (-CHCl) is highly reactive, enabling:

- Nucleophilic substitution : Replacement of Cl with amines, thiols, or alkoxides to generate functionalized derivatives for drug discovery .

- Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids to expand aromatic substituents .

- Electrophilic aromatic substitution : Chlorophenyl substituents direct further substitutions (e.g., nitration, sulfonation) on the aromatic ring .

Advanced Research Questions

Q. How do substituent variations at the 3- and 5-positions of the isoxazole ring affect biological activity?

Studies on glutathione reductase (GR) inhibition reveal that substituent position critically impacts efficacy. For example, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition (IC = 0.059 μM, K = 0.011 μM), while the 5-(4-chlorophenyl) isomer shows weaker activity (IC = ~0.12 μM), highlighting the importance of chlorine placement near the enzyme’s active site . Computational docking (DFT) further correlates electronic properties (e.g., dipole moments, HOMO-LUMO gaps) with inhibitory strength .

Q. What computational methods are employed to predict the reactivity and stability of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model bond lengths, angles, and vibrational spectra, aligning with experimental FTIR/Raman data . For instance, torsional angles between the isoxazole ring and chlorophenyl group (~30°) influence steric interactions and stability . Molecular dynamics simulations also assess solvation effects and ligand-protein binding affinities .

Q. How can green chemistry principles be applied to optimize the synthesis of these compounds?

Microwave-assisted synthesis reduces reaction times and improves regioselectivity by enabling rapid, uniform heating . Ultrasound irradiation (e.g., 40 kHz) enhances yields (e.g., 68% for 4c) by promoting cavitation, which accelerates reagent diffusion . Solvent selection (e.g., ethanol for recrystallization) minimizes environmental impact .

Q. What mechanistic insights explain the enzyme inhibition selectivity of this compound derivatives?

Kinetic studies on glutathione-S-transferase (GST) reveal competitive inhibition (e.g., K = 0.059 μM for 3-(4-bromophenyl)isoxazole), where the compound competes with glutathione for binding . In contrast, uncompetitive inhibition of GR suggests binding to the enzyme-substrate complex, altering conformational dynamics . Structure-activity relationship (SAR) models emphasize halogen size (Br > Cl > F) and substituent hydrophobicity as key determinants .

Q. What challenges arise in purifying this compound derivatives, and how are they addressed?

Chloromethyl derivatives often form byproducts (e.g., di-chlorinated species) due to excess NCS. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves this . Purity is confirmed by melting point consistency (e.g., 167–169°C for 4c) and TLC monitoring (R = 0.6–0.8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.